molecular formula C10H7ClN2O3 B2804072 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid CAS No. 415679-25-3

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid

Cat. No.: B2804072
CAS No.: 415679-25-3
M. Wt: 238.63
InChI Key: ADLWIJVQZQEZBM-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a chemical compound with the molecular formula C10H7ClN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with chloroacetic acid under acidic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
  • 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
  • 2-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid

Uniqueness

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLWIJVQZQEZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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